molecular formula C25H24N2O4S B7710994 N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B7710994
M. Wt: 448.5 g/mol
InChI Key: ZYDBOKGTHBHGGD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a quinoline derivative

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-9-12-24(18(2)13-17)27(32(29,30)22-7-5-4-6-8-22)16-20-14-19-15-21(31-3)10-11-23(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDBOKGTHBHGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfonamide: The final step involves the reaction of the quinoline derivative with 2,4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of an aminoquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Potential use as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues, while the sulfonamide group can interact with the enzyme’s catalytic site.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
  • N-(2,4-dimethylphenyl)-N-[(6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
  • N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Uniqueness

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide linkage provides a versatile scaffold for further chemical modifications and applications.

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